The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its Congeners
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its Congeners
Executive Summary
The pyrrolopyridine core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide provides an in-depth exploration of the biological activity profile of a specific isomer, the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one nucleus, with a particular focus on the potential of 3-propyl substituted derivatives. While direct literature on the 3-propyl variant is nascent, this document synthesizes the wealth of data on related analogues to project a scientifically grounded profile of its therapeutic potential. We will dissect the established anticancer and neurological applications of this scaffold, elucidating the underlying mechanisms of action and structure-activity relationships that govern its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for novel therapeutic interventions.
Introduction to the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one Scaffold
The 1H-pyrrolo[2,3-c]pyridin-7(6H)-one core is a bicyclic heteroaromatic system, also known as a 6-azaindole derivative.[2] Its rigid structure and diverse substitution points make it an attractive scaffold for designing targeted therapies. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling interactions with a variety of biological targets. The general structure is depicted below:

Our focus on 3-propyl substitution is driven by the need to explore novel chemical space and enhance properties such as potency, selectivity, and pharmacokinetic profiles. The introduction of an alkyl group at the C3 position can influence lipophilicity and steric interactions within the binding pockets of target proteins.
Anticancer Activity: A Multi-pronged Approach
Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential in oncology, acting through various mechanisms, including kinase inhibition and epigenetic modulation.
Kinase Inhibition: Targeting Dysregulated Signaling
Numerous kinases are implicated in cancer progression, and the pyrrolopyridine scaffold has proven to be a fertile ground for the development of potent inhibitors.
Aberrant FGFR signaling is a key driver in several cancers.[3][4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related isomer, have shown potent inhibitory activity against FGFR1, 2, and 3.[3][4] For instance, compound 4h from a published study exhibited impressive IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[4] This compound effectively inhibited breast cancer cell proliferation and induced apoptosis.[3]
Mechanism of Action: FGFR Signaling Pathway
FGFR inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
CDK8 is a key regulator of transcription and has been identified as a colorectal cancer oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[5] This compound demonstrated significant in vivo tumor growth inhibition in colorectal cancer xenograft models.[5]
Mechanism of Action: WNT/β-catenin Signaling
CDK8 is a component of the Mediator complex and positively regulates the WNT/β-catenin signaling pathway. Inhibition of CDK8 leads to the downregulation of this pathway, resulting in cell cycle arrest and reduced proliferation of cancer cells.
Epigenetic Modulation: Targeting Lysine-Specific Demethylase 1 (LSD1)
LSD1 is an epigenetic regulator that is often overexpressed in various cancers, making it a promising therapeutic target.[6] A novel series of 1H-pyrrolo[2,3-c]pyridin derivatives have been developed as potent and reversible LSD1 inhibitors.[6][7] These compounds exhibited potent antiproliferative activity against acute myelogenous leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[6]
Mechanism of Action: Re-expression of Tumor Suppressor Genes
LSD1 removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 restores the methylation marks, leading to the re-expression of these genes and subsequent cell differentiation and apoptosis.
Structure-Activity Relationship (SAR) and the Role of the 3-Propyl Group
While direct SAR studies on the 3-position of the 1H-pyrrolo[2,3-c]pyridin-7(6H)-one are limited, we can infer potential trends from related scaffolds. For many kinase inhibitors, the C3 position of the pyrrole ring is often a vector for substitution to explore interactions with the solvent-exposed region of the ATP-binding pocket. An n-propyl group, being moderately lipophilic and flexible, could potentially:
-
Enhance Binding Affinity: By establishing favorable hydrophobic interactions with non-polar residues in the binding site.
-
Improve Selectivity: The specific size and shape of the propyl group could favor binding to one kinase over another, reducing off-target effects.
-
Modulate Physicochemical Properties: Influencing solubility, permeability, and metabolic stability, which are critical for drug development.
Further empirical studies are essential to validate these hypotheses.
Neurological Applications: Modulating Glutamatergic Neurotransmission
Beyond oncology, the 1H-pyrrolo[2,3-c]pyridine scaffold has shown promise in the treatment of neurological disorders.
Allosteric Modulation of mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a key player in synaptic plasticity and is implicated in various neurological and psychiatric conditions. A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel, allosteric antagonists of mGluR5.[8] Variation of substituents on the scaffold allowed for the optimization of physicochemical properties while maintaining high in vitro potency.[8]
Mechanism of Action: Negative Allosteric Modulation
These compounds do not compete with the endogenous ligand, glutamate, but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change that reduces the affinity and/or efficacy of glutamate, thereby dampening excessive glutamatergic signaling.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative pyrrolopyridine derivatives against various targets.
| Compound ID | Scaffold | Target | IC50/EC50 | Cell Line | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 nM | - | [4] |
| FGFR2 | 9 nM | ||||
| FGFR3 | 25 nM | ||||
| CDK8i | 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 nM | - | [5] |
| LSD1i | 1H-pyrrolo[2,3-c]pyridine | LSD1 | Nanomolar range | MV4-11, Kasumi-1 | [6] |
| mGluR5a | 1H-pyrrolo[2,3-c]pyridine | mGluR5 | - | - | [8] |
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate (e.g., a generic peptide substrate) are diluted in kinase buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold and its isomers represent a highly privileged structure in medicinal chemistry with demonstrated efficacy in oncology and neuroscience. While the biological profile of 3-propyl substituted derivatives remains to be fully elucidated, the existing body of research on related analogues provides a strong rationale for their investigation. Future efforts should focus on the synthesis and systematic evaluation of 3-propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivatives to explore their potential as potent and selective inhibitors of kinases and epigenetic modulators. A thorough investigation of their structure-activity relationships will be crucial for optimizing their therapeutic potential and advancing this promising class of compounds towards clinical development.
References
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
-
Koller, M., et al. (2012). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6454-9. [Link]
-
(2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10). [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. [Link]
-
Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
-
Zhang, X., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]
-
Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12196-12213. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 66, 10-18. [Link]
-
(n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
